molecular formula C33H40ClNO13 B1195574 79S57LPX4V CAS No. 72823-92-8

79S57LPX4V

Cat. No.: B1195574
CAS No.: 72823-92-8
M. Wt: 694.1 g/mol
InChI Key: BDVVLVNGXLFJBB-NDCBBRKYSA-N
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Description

The compound 4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride (79S57LPX4V) is a derivative of epipodophyllotoxin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride involves multiple steps:

    Starting Material: The synthesis begins with epipodophyllotoxin.

    Glycosylation: The glycosylation of epipodophyllotoxin with β-D-glucopyranosyl chloride in the presence of a suitable catalyst.

    Formation of Piperidylidene Derivative: The resulting glycoside is then reacted with 1-methyl-4-piperidylidene to form the piperidylidene derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilization of batch reactors for controlled reaction conditions.

    Purification: Multiple purification steps, including crystallization and chromatography, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit topoisomerase II.

    Industry: Utilized in the development of pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme topoisomerase II. This enzyme is crucial for DNA replication and cell division. By inhibiting topoisomerase II, the compound induces DNA strand breaks, leading to apoptosis (programmed cell death) in cancer cells. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Etoposide: Another epipodophyllotoxin derivative with similar anti-cancer properties.

    Teniposide: A related compound with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride is unique due to its specific glycosylation pattern and the presence of the piperidylidene moiety, which may confer distinct pharmacological properties compared to other epipodophyllotoxin derivatives.

Properties

CAS No.

72823-92-8

Molecular Formula

C33H40ClNO13

Molecular Weight

694.1 g/mol

IUPAC Name

(5S,5aR,8aR,9R)-5-[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-1'-methylspiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,4'-piperidine]-6-yl]oxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride

InChI

InChI=1S/C33H39NO13.ClH/c1-34-6-4-33(5-7-34)44-13-23-30(47-33)27(36)28(37)32(45-23)46-29-17-11-20-19(42-14-43-20)10-16(17)24(25-18(29)12-41-31(25)38)15-8-21(39-2)26(35)22(9-15)40-3;/h8-11,18,23-25,27-30,32,35-37H,4-7,12-14H2,1-3H3;1H/t18-,23+,24+,25-,27+,28+,29+,30+,32-;/m0./s1

InChI Key

BDVVLVNGXLFJBB-NDCBBRKYSA-N

SMILES

CN1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4C5COC(=O)C5C(C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)O)OC)O)O.Cl

Isomeric SMILES

CN1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H]([C@H]([C@@H](O3)O[C@H]4[C@H]5COC(=O)[C@@H]5[C@@H](C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)O)OC)O)O.Cl

Canonical SMILES

CN1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4C5COC(=O)C5C(C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)O)OC)O)O.Cl

Synonyms

4'-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-beta-D-glucopyranosyl)epipodophyllotoxin .HCl
compound 27-487
NSC B 116351

Origin of Product

United States

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